N-(4-chlorobenzyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-12-16(2)29(14-20(30)26-13-17-8-10-19(25)11-9-17)24(31)21(15)23-27-22(28-32-23)18-6-4-3-5-7-18/h3-12H,13-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADSBAYHQBCRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, synthesizing findings from various studies, and presenting relevant data tables.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chlorobenzyl group, a pyridine ring, and an oxadiazole moiety, which are known for their diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various assays.
Anticancer Activity
A study highlighted that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxic effects against several cancer cell lines. The compound demonstrated an IC50 value of 0.65 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity .
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 1.25 |
| PANC-1 | 0.80 |
| SK-MEL-2 | 0.70 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to increase the expression of p53 and activate caspase pathways in cancer cells . Molecular docking studies suggest that the compound interacts favorably with key proteins involved in cancer progression.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Various studies have reported moderate to high activity against a range of bacteria and fungi. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 40 |
| Candida albicans | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
